molecular formula C11H22N2O3S B4442759 1-(ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide

1-(ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide

Cat. No.: B4442759
M. Wt: 262.37 g/mol
InChI Key: KXNNJXCMDWPUTM-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and functional groups that may contribute to its reactivity and biological activity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a pharmaceutical, its mechanism of action would depend on the biological target it was designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Standard safety data sheets would provide information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, future research could involve further optimization of the structure to improve its activity or reduce side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with an isocyanate or a similar reagent.

    Ethylsulfonyl Group Addition: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-(Ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide
  • 1-(Ethylsulfonyl)-N-(methyl)-piperidine-3-carboxamide
  • 1-(Ethylsulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide

Uniqueness

1-(Ethylsulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and their positions on the piperidine ring. This unique structure may confer distinct reactivity and biological activity compared to similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-ethylsulfonyl-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-17(15,16)13-7-5-6-10(8-13)11(14)12-9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNNJXCMDWPUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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